

# purification strategies for heterogeneous ADC mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Mal-PEG1-Val-Cit-PAB-PNP

Cat. No.: B8124648

Get Quote

# Technical Support Center: ADC Purification Strategies

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of heterogeneous antibody-drug conjugate (ADC) mixtures.

# Frequently Asked Questions (FAQs)

Q1: What are the primary goals of ADC purification?

The primary goals of purifying heterogeneous ADC mixtures are to:

- Remove process-related impurities, such as unconjugated cytotoxic drugs, organic solvents, and reagents used in the conjugation reaction.[1]
- Separate ADC species with different drug-to-antibody ratios (DAR) to obtain a more homogeneous product with a consistent efficacy and safety profile.[2]
- Eliminate product-related impurities like aggregates and fragments that can form during the manufacturing and storage process.[2][3][4]
- Ensure the final ADC product is safe, effective, and meets regulatory requirements for batchto-batch consistency.[5]



Q2: What are the most common chromatography techniques for ADC purification?

The most commonly employed chromatography techniques for ADC purification are:

- Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their
  hydrophobicity. It is particularly effective for separating ADC species with different DARs, as
  the addition of hydrophobic drugs increases the molecule's overall hydrophobicity. [6][7][8]
- Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge. It is useful for removing charged impurities, aggregates, and can sometimes differentiate between ADC species depending on how the conjugation affects the antibody's surface charge.[2][8][9][10]
- Size Exclusion Chromatography (SEC): Separates molecules based on their size. It is the primary method for analyzing and removing aggregates and fragments from the ADC mixture.[3][8][11]

Q3: Why is heterogeneity a major challenge in ADC purification?

Heterogeneity in ADC mixtures arises from the stochastic nature of conjugation chemistries, leading to a distribution of ADCs with varying DARs and different conjugation sites.[5][12] This heterogeneity presents a significant purification challenge because it results in a complex mixture of molecules with very similar physicochemical properties, making them difficult to separate.[13] Inconsistent DAR distributions can impact the ADC's therapeutic efficacy and safety.[5][14]

Q4: Can a single chromatography step be sufficient for ADC purification?

In most cases, a single chromatography step is not sufficient to achieve the high purity required for therapeutic ADCs.[13] A multi-step purification process, often combining different chromatography techniques (e.g., HIC followed by SEC), is typically necessary to remove the diverse range of impurities present in a crude ADC mixture.[15] For example, while Tangential Flow Filtration (TFF) can be used for initial purification, chromatography is becoming increasingly important for more complex ADCs.[13]

## **Troubleshooting Guides**



# **Hydrophobic Interaction Chromatography (HIC)**

# Troubleshooting & Optimization

Check Availability & Pricing

| Issue                               | Potential Cause                                                                                                                                                                      | Troubleshooting Steps                                                                                                                                                           |
|-------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Poor resolution between DAR species | Suboptimal salt concentration in the mobile phase.                                                                                                                                   | Optimize the salt type (e.g., ammonium sulfate, sodium chloride) and its concentration in the binding and elution buffers.[7] A shallower gradient may also improve resolution. |
| Inappropriate column chemistry.     | Screen different HIC columns with varying levels of hydrophobicity (e.g., butyl, phenyl, ether).[15]                                                                                 |                                                                                                                                                                                 |
| Mobile phase pH is not optimal.     | Adjust the pH of the mobile phase. While less impactful than salt concentration, pH can influence protein conformation and hydrophobicity.[7]                                        |                                                                                                                                                                                 |
| Low product recovery                | ADC precipitation in high salt concentrations.                                                                                                                                       | Reduce the initial salt concentration. Perform solubility studies to determine the maximum salt concentration the ADC can tolerate.[14][16]                                     |
| Strong binding to the column.       | Decrease the hydrophobicity of<br>the stationary phase or add a<br>small amount of organic<br>modifier (e.g., isopropanol) to<br>the elution buffer to facilitate<br>desorption.[15] |                                                                                                                                                                                 |
| Peak tailing                        | Secondary interactions with the stationary phase.                                                                                                                                    | Add a non-ionic surfactant to the mobile phase in low concentrations or adjust the pH.                                                                                          |



Incompatibility with Mass
Spectrometry (MS)

High concentrations of nonvolatile salts in the mobile
phase.

High concentrations of nonammonium acetate.[17]
Alternatively, an online
desalting step can be
incorporated before MS
analysis.[17]

Ion Exchange Chromatography (IEX)

| Issue                                       | Potential Cause                                                                                                                           | Troubleshooting Steps                                                                                                                                                  |  |
|---------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Co-elution of ADC species and impurities    | Similar surface charges between the ADC and impurities.                                                                                   | Optimize the pH of the mobile phase to maximize the charge difference between the ADC and impurities.[10]                                                              |  |
| Inappropriate salt gradient.                | Adjust the slope of the salt gradient for elution. A shallower gradient can improve the separation of molecules with similar charges.[10] |                                                                                                                                                                        |  |
| Conjugated drug interfering with separation | The linker-drug may mask charged residues on the antibody surface, altering its interaction with the resin.[9]                            | Characterize the charge distribution of the ADC. A different IEX modality (anion vs. cation exchange) might provide better separation.[9]                              |  |
| Low recovery                                | Strong ionic interactions with the resin.                                                                                                 | Increase the salt concentration or adjust the pH of the elution buffer to disrupt the binding.                                                                         |  |
| Aggregate removal is inefficient            | Aggregates have a similar charge profile to the monomeric ADC.                                                                            | IEX can be operated in a flow-<br>through mode where the<br>monomer binds and<br>aggregates flow through, or<br>vice-versa, depending on the<br>buffer conditions.[18] |  |



Size Exclusion Chromatography (SEC)

| Issue                                                  | Potential Cause                                                                                                                             | Troubleshooting Steps                                                                                                                                          |  |
|--------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Poor peak shape (tailing or fronting)                  | Non-specific interactions<br>between the ADC and the SEC<br>column matrix, often due to the<br>hydrophobicity of the payload.<br>[3][19]    | Modify the mobile phase by adding organic solvents (e.g., acetonitrile) or arginine to minimize secondary interactions.[19]                                    |  |
| Using a column not suitable for hydrophobic molecules. | Select an SEC column with a surface chemistry designed to reduce non-specific binding of hydrophobic samples.[3]                            |                                                                                                                                                                |  |
| Inaccurate aggregate quantification                    | Co-elution of aggregates with the main ADC peak due to poor resolution.                                                                     | Optimize the flow rate; a lower flow rate can improve resolution. Ensure the column is properly packed and not overloaded.                                     |  |
| Low resolution of different DAR species                | SEC separates based on size, and the addition of small drug molecules does not significantly alter the hydrodynamic radius of the antibody. | SEC is generally not suitable for separating different DAR species due to its low resolution in this context.[8] HIC is the preferred method for this purpose. |  |

# **Comparison of Purification Techniques**



| Technique                                             | Principle                                          | Primary Application in ADC Purification                                     | Advantages                                                                          | Limitations                                                                                                  |
|-------------------------------------------------------|----------------------------------------------------|-----------------------------------------------------------------------------|-------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------|
| Hydrophobic<br>Interaction<br>Chromatography<br>(HIC) | Separation based on hydrophobicity. [7]            | Separation of different DAR species.[2][6][8]                               | High resolution for DAR separation, operates under non-denaturing conditions.[6][7] | Can be challenging to develop methods, often incompatible with MS due to high salt concentrations.  [7][17]  |
| Ion Exchange<br>Chromatography<br>(IEX)               | Separation<br>based on net<br>charge.[10]          | Removal of charged impurities, aggregates, and unconjugated antibody.[2][8] | High binding capacity, can remove endotoxins and host cell proteins.[2][8]          | The conjugated drug can interfere with separation, may not resolve different DAR species effectively.[9]     |
| Size Exclusion<br>Chromatography<br>(SEC)             | Separation based on hydrodynamic radius (size).[3] | Removal of aggregates and fragments.[3][8]                                  | Reliable for aggregate analysis, operates under mild conditions.                    | Low resolution for DAR separation, susceptible to non-specific interactions with hydrophobic ADCs.[3][8][19] |
| Tangential Flow<br>Filtration (TFF)                   | Separation based on molecular weight cutoff.       | Removal of small<br>molecule<br>impurities (free<br>drug, solvents).<br>[8] | Scalable, can achieve high recovery (>90%).                                         | Does not separate between different ADC species or remove                                                    |



aggregates effectively.[13]

# Experimental Protocols Generic Hydrophobic Interaction Chromatography (HIC) Protocol

This protocol provides a general guideline for the purification of ADCs using HIC. Optimization will be required for specific ADCs.

### Materials:

- HIC Column (e.g., Butyl or Phenyl)
- HPLC or FPLC system
- Mobile Phase A (Binding Buffer): High salt concentration (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)[7]
- Mobile Phase B (Elution Buffer): Low salt concentration (e.g., 50 mM Sodium Phosphate, pH 7.0)[16]
- ADC sample

#### Procedure:

- Sample Preparation: Dilute the ADC sample with Mobile Phase A to a final salt concentration that ensures binding to the column. This needs to be determined empirically to avoid precipitation.[16]
- Column Equilibration: Equilibrate the HIC column with Mobile Phase A for at least 5 column volumes (CVs).
- Sample Loading: Load the prepared ADC sample onto the equilibrated column.



- Washing: Wash the column with Mobile Phase A for 5-10 CVs to remove any unbound impurities.
- Elution: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified number of CVs (e.g., 20 CVs). The different DAR species will elute as the salt concentration decreases.
- Fraction Collection: Collect fractions throughout the elution gradient.
- Analysis: Analyze the collected fractions using methods such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to identify the fractions containing the desired DAR species.

# Generic Size Exclusion Chromatography (SEC) Protocol for Aggregate Analysis

This protocol provides a general guideline for analyzing aggregates in an ADC sample using SEC.

### Materials:

- SEC Column suitable for monoclonal antibodies
- HPLC or FPLC system
- Mobile Phase: A buffer that minimizes non-specific interactions (e.g., 150 mM Sodium Phosphate, pH 7.0).[21] For hydrophobic ADCs, the addition of arginine or an organic solvent may be necessary.[19]
- ADC sample

### Procedure:

- System and Column Equilibration: Equilibrate the SEC system and column with the mobile phase until a stable baseline is achieved.
- Sample Preparation: Filter the ADC sample through a 0.22 μm filter to remove any particulate matter.



- Injection: Inject a defined volume of the ADC sample onto the column.
- Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate.
- Detection: Monitor the eluate using a UV detector at 280 nm.
- Data Analysis: Analyze the resulting chromatogram. Aggregates will elute first, followed by the monomeric ADC, and then any fragments. Integrate the peak areas to quantify the percentage of aggregates.

### **Visualizations**



Click to download full resolution via product page

Caption: A typical workflow for the purification of heterogeneous ADCs.





Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 2. adc.bocsci.com [adc.bocsci.com]
- 3. agilent.com [agilent.com]
- 4. Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode [agris.fao.org]
- 5. tandfonline.com [tandfonline.com]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. adc.bocsci.com [adc.bocsci.com]
- 9. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ion Exchange Chromatography in mAb Purification | Mabion [mabion.eu]

### Troubleshooting & Optimization





- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. biocompare.com [biocompare.com]
- 13. lonza.com [lonza.com]
- 14. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. Purification of ADCs by HIC Creative Biolabs [creative-biolabs.com]
- 17. Online native hydrophobic interaction chromatography-mass spectrometry of antibodydrug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. An Underlying Cause and Solution to the Poor Size Exclusion Chromatography Performance of Antibody-Drug Conjugates PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Application of cation exchange chromatography in the purification of ADC Bestchrom [bestchrom.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- To cite this document: BenchChem. [purification strategies for heterogeneous ADC mixtures].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b8124648#purification-strategies-for-heterogeneous-adc-mixtures]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com